2-Fluoro-6-isobutoxy-benzaldehyde
Description
2-Fluoro-6-isobutoxy-benzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at the ortho (2nd) position and an isobutoxy group (–OCH₂CH(CH₃)₂) at the para (6th) position relative to the aldehyde functional group. This compound is of interest in organic synthesis, particularly in the preparation of heterocyclic frameworks and pharmaceutical intermediates. The fluorine atom enhances electrophilicity at the aldehyde group, while the bulky isobutoxy substituent introduces steric hindrance and modulates solubility.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
2-fluoro-6-(2-methylpropoxy)benzaldehyde |
InChI |
InChI=1S/C11H13FO2/c1-8(2)7-14-11-5-3-4-10(12)9(11)6-13/h3-6,8H,7H2,1-2H3 |
InChI Key |
DWDIKOOGQDZJGV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=C(C(=CC=C1)F)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
Analysis :
- Electron Effects : The fluorine (strong electron-withdrawing) and isobutoxy (electron-donating) groups in 2-Fluoro-6-isobutoxy-benzaldehyde create a polarized aromatic system, enhancing aldehyde reactivity toward nucleophilic addition. In contrast, 2-Chloro-6-fluorobenzaldehyde combines two electron-withdrawing groups (Cl and F), further deactivating the ring and increasing electrophilicity .
- Steric Hindrance : The bulky isobutoxy group in the target compound may hinder reactions at the 6th position, whereas 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde’s smaller –OH and –OCH₃ groups allow easier functionalization .
Physicochemical Properties
Analysis :
- The isobutoxy group in 2-Fluoro-6-isobutoxy-benzaldehyde increases lipophilicity, making it suitable for lipid-soluble drug intermediates. In contrast, the hydroxyl group in 2-Fluoro-6-hydroxy-3-methoxybenzaldehyde enhances polarity, favoring aqueous-phase reactions .
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